REACTION_CXSMILES
|
[OH:1][S:2]([OH:5])(=[O:4])=[O:3].[Br:6][C:7]1[N:8]=[C:9]2[C:15]([CH2:16][OH:17])=[CH:14][NH:13][C:10]2=[N:11][CH:12]=1.[CH3:18][C:19]([CH3:21])=[O:20].OS(O)(=O)=O.[O:27]=[Cr:28](=[O:30])=[O:29]>O.CC(C)=O>[CH3:18][C:19]([CH3:21])=[O:20].[OH:4][S:2]([OH:5])(=[O:3])=[O:1].[O:27]=[Cr:28](=[O:30])=[O:29].[Br:6][C:7]1[N:8]=[C:9]2[C:15]([CH:16]=[O:17])=[CH:14][NH:13][C:10]2=[N:11][CH:12]=1 |f:2.3.4,7.8.9|
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
CrO3
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C2C(=NC1)NC=C2CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
Jones reagent
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition the starting material
|
Type
|
DISSOLUTION
|
Details
|
gradually dissolved
|
Type
|
CUSTOM
|
Details
|
a thick green precipitate was formed
|
Type
|
CUSTOM
|
Details
|
then quenched with i-PrOH (2 mL)
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
WASH
|
Details
|
rinsing with acetone
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C2C(=NC1)NC=C2C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |